molecular formula C11H12O3 B11904825 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B11904825
M. Wt: 192.21 g/mol
InChI Key: YNJHKJIKJURZAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to produce indene derivatives by using cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bonds in the indene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, while reduction can produce 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.

Scientific Research Applications

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indene structure but with different functional groups.

    2-(5-Hydroxy-1H-indol-3-yl)acetic acid: Another indene derivative with a hydroxyl group at a different position.

Uniqueness

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, also known by its CAS number 206112-59-6, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the current literature on the biological activities of this compound, including its antibacterial, antifungal, and antioxidant properties.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 206112-59-6

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis8

The compound showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity.

Case Study: Antifungal Efficacy
In vitro tests demonstrated that this compound was effective against several fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger40

These findings suggest that the compound may serve as a potential antifungal agent .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

Research Findings
A study assessed the antioxidant activity using various assays:

Assay TypeActivity Level
DPPH Radical ScavengingHigh
ABTS Radical ScavengingModerate

The compound demonstrated a high level of radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent .

The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress pathways. Molecular docking studies suggest that it may inhibit key enzymes in bacterial metabolism and disrupt fungal cell wall synthesis.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

InChI

InChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14)

InChI Key

YNJHKJIKJURZAH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)CC(=O)O

Origin of Product

United States

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